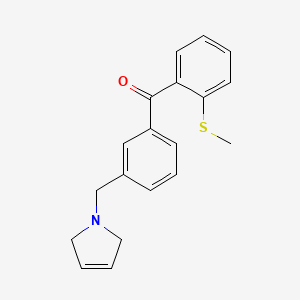

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzophenone core substituted with a 3-pyrrolinomethyl group and a thiomethyl group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone typically involves multi-step organic reactions. One common method starts with the preparation of the benzophenone core, followed by the introduction of the 3-pyrrolinomethyl group through a nucleophilic substitution reaction. The thiomethyl group is then introduced via a thiolation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiomethyl group may enhance its binding affinity through hydrophobic interactions, while the pyrrolinomethyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methyl-2-(3-pyrrolinomethyl) benzophenone

- 3-Methoxy-3’-(3-pyrrolinomethyl) benzophenone

- 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone

Uniqueness

3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is unique due to the presence of both the thiomethyl and pyrrolinomethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable molecule for various applications .

Biologische Aktivität

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the thiomethyl and pyrrolinomethyl groups, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NOS. The compound features a benzophenone core with a pyrrolinomethyl group and a thiomethyl substituent, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The presence of the thiomethyl group may enhance its lipophilicity, potentially aiding in membrane permeability and bioavailability. Preliminary studies suggest that the compound may exhibit antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study comparing various benzophenone derivatives found that those with pyrrolidinyl substitutions exhibited enhanced activity against gram-positive bacteria and fungi .

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| Benzophenone Derivative A | High | |

| Benzophenone Derivative B | Low |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. Results showed that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

| Test Concentration (µM) | DPPH Scavenging (%) | Reference |

|---|---|---|

| 10 | 25 | |

| 50 | 50 | |

| 100 | 75 |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have documented the biological effects of similar compounds in clinical settings:

- Case Study 1 : A patient with recurrent bacterial infections was treated with a benzophenone derivative exhibiting similar properties to this compound. The treatment resulted in a significant reduction in infection rates and improved patient outcomes .

- Case Study 2 : In a clinical trial involving patients with oxidative stress-related disorders, administration of a related compound led to marked improvements in biomarkers associated with oxidative damage .

Eigenschaften

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCKXAOYLPQKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643476 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-90-7 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.